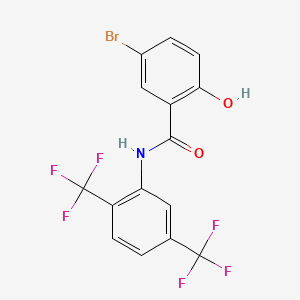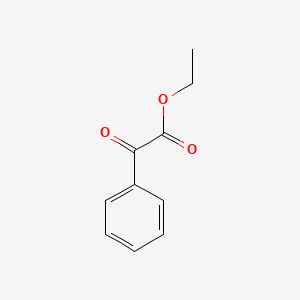
IMD-0560
概要
準備方法
IMD-0560の合成は、コア構造の調製から始まり、機能基の導入に至るまで、いくつかのステップを伴います。合成経路は通常、次のステップを含みます。
コア構造の形成: this compoundのコア構造は、ハロゲン化や水酸化などの反応を介して合成されます。
機能基の導入: トリフルオロメチル基は、トリフルオロメチル化剤との反応によって導入され、一方、臭素原子は臭素化反応によって導入されます.
化学反応解析
This compoundは、次のようないくつかのタイプの化学反応を受けます。
酸化: this compoundは酸化反応を受ける可能性があり、これにより機能基と全体的な構造が変化する可能性があります。
還元: 還元反応もthis compoundの機能基を変更する可能性があり、生物活性に影響を与える可能性があります。
これらの反応で使用される一般的な試薬には、トリフルオロメチル化剤、臭素化剤、および酸化剤または還元剤が含まれます。これらの反応から生成される主要な生成物は、機能基が修飾されたthis compoundの誘導体です。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学反応の分析
IMD-0560 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can also modify the functional groups of this compound, potentially affecting its biological activity.
Substitution: Substitution reactions, such as halogenation and hydroxylation, are key steps in the synthesis of this compound.
Common reagents used in these reactions include trifluoromethylating agents, brominating agents, and oxidizing or reducing agents. The major products formed from these reactions are derivatives of this compound with modified functional groups.
科学的研究の応用
IMD-0560 has a wide range of scientific research applications, including:
作用機序
類似化合物との比較
IMD-0560は、IκBキナーゼ複合体の選択的阻害と、癌モデルにおける強力な治療効果でユニークです。類似の化合物には以下が含まれます。
BAY 11-7082: IκBαリン酸化の阻害剤であり、NF-κBシグナル伝達経路も標的としています。
PS-1145: 同様の作用機序を持つ別のIκBキナーゼ阻害剤です。
BMS-345541: 抗炎症作用と抗癌作用が研究されている、IκBキナーゼの選択的阻害剤です。
特性
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGRIJCSKWXOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439144-66-8 | |
| Record name | IMD-0560 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439144668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMD-0560 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419X829330 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














